Oxo(piperidin-1-yl)acetic acid

描述

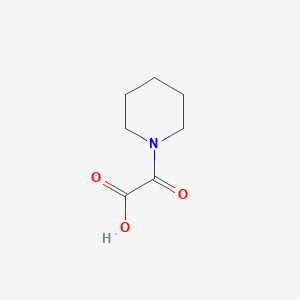

Oxo(piperidin-1-yl)acetic acid: is an organic compound with the molecular formula C7H11NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a carboxylic acid group and a ketone functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of oxo(piperidin-1-yl)acetic acid typically involves the reaction of piperidine with glyoxylic acid. The reaction proceeds under mild conditions, often in an aqueous medium, and yields the desired product through the formation of a carbon-nitrogen bond. The reaction can be represented as follows:

Piperidine+Glyoxylic acid→Oxo(piperidin-1-yl)acetic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions: Oxo(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Chemical Properties and Structure

Oxo(piperidin-1-yl)acetic acid has the molecular formula and features a piperidine ring with an acetic acid moiety. Its structure allows for diverse chemical modifications, making it a valuable precursor in organic synthesis.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing complex organic molecules. It is involved in various chemical reactions, including:

- Oxidation : Converts the piperidine ring to a lactam.

- Reduction : Reduces the carbonyl group to form the corresponding alcohol.

- Substitution : Engages in nucleophilic substitution reactions at the nitrogen atom.

These reactions facilitate the development of new compounds with tailored properties for specific applications.

Biology

This compound is investigated for its potential as a precursor in synthesizing biologically active compounds. Research indicates that derivatives of this compound exhibit notable biological activities:

- Antineoplastic Activity : It has shown promise in inhibiting cancer cell growth, with derivatives demonstrating selective cytotoxicity against various cancer cell lines .

- Neuroprotective Effects : Similar compounds have been studied for their ability to protect neurons and modulate neurotransmitter receptors .

- Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, suggesting therapeutic potential for treating inflammatory diseases .

Medicine

In medicinal chemistry, this compound's therapeutic properties are explored extensively. It is being researched for:

- Drug Development : The compound's derivatives are being evaluated for their efficacy against specific targets, such as enolase isoforms in cancer therapy .

- Mechanisms of Action : The compound interacts with molecular targets influencing various biological pathways. Its analogs have been shown to induce apoptosis in cancer cells through intrinsic pathways .

Case Study 1: Anticancer Activity

A significant study demonstrated the anticancer potential of this compound derivatives. In vitro tests revealed that certain derivatives exhibited submicromolar IC50 values against cancer cell lines such as HSC-2 and HL-60. These findings highlight the compound's selective toxicity towards malignant cells .

Case Study 2: Neuroprotective Properties

Research on similar piperidine derivatives indicated neuroprotective effects that could be beneficial in treating neurodegenerative diseases. The mechanisms involve modulation of neurotransmitter receptors and protection against oxidative stress .

作用机制

The mechanism of action of oxo(piperidin-1-yl)acetic acid involves its interaction with biological targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The carboxylic acid and ketone groups can form hydrogen bonds and other interactions with target molecules, influencing their activity.

相似化合物的比较

- Oxo(pyrrolidin-1-yl)acetic acid

- Piperidine-4-carboxylic acid

- Piperidin-2-one

Comparison: Oxo(piperidin-1-yl)acetic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows for diverse chemical reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

生物活性

Oxo(piperidin-1-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known to interact with various biological targets. Its chemical formula is , and it features an oxo group that enhances its reactivity and biological activity compared to other piperidine derivatives.

Research indicates that this compound can modulate inflammatory responses and inhibit pyroptosis, a form of programmed cell death associated with inflammation. In vitro studies have demonstrated that derivatives of this compound significantly reduce interleukin-1 beta release and cell death due to pyroptosis, suggesting its potential as a therapeutic agent for inflammatory diseases.

Key Mechanisms:

- Protein-Protein Interactions: The compound serves as a probe in studies of protein interactions crucial for cellular processes. Techniques such as surface plasmon resonance have been used to monitor these interactions, providing insights into binding affinities and kinetics.

- Inflammatory Modulation: It has been shown to interact with proteins involved in inflammatory pathways, potentially altering their activity and leading to therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities:

- Anti-inflammatory Effects: Studies indicate that it can inhibit the release of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory disorders.

- Antimicrobial Properties: Similar compounds within the piperidine class have demonstrated antimicrobial effects, suggesting potential applications in treating infections.

- Neuroprotective Effects: Some derivatives are being explored for their neuroprotective properties, particularly in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Inflammation Studies:

- A study showed that the compound reduced interleukin-1 beta levels in cultured cells, indicating its potential in managing inflammatory diseases.

- Protein Interaction Studies:

- Cellular Response Studies:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Oxopiperidin-1-yl)acetic acid | Similar piperidine structure | May exhibit different biological activities |

| (4-Oxo-piperidin-1-yl)-phenyl-acetic acid | Substituted with a phenyl group | Potentially enhanced lipophilicity |

| Piperidin-1-yl-acetic acid | Lacks the oxo group | Simpler structure may lead to different reactivity |

This table illustrates how slight modifications in structure can lead to significant changes in biological activity and chemical properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Oxo(piperidin-1-yl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodology :

- Stepwise synthesis : Utilize coupling agents like HOBt and EDC in DMF at 40°C for amide bond formation, followed by extraction with ethyl acetate and purification via column chromatography .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometric ratios (e.g., HOBt:EDC = 1:1.2) to minimize side products. Post-synthesis, confirm purity via melting point analysis and NMR .

- Key considerations : Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (prevents decomposition), and inert atmosphere (N₂) for oxygen-sensitive intermediates .

Q. How can this compound be characterized to confirm structural integrity and functional group presence?

- Methodology :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify piperidinyl protons (δ 2.5–3.5 ppm) and carbonyl signals (δ 170–175 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peak at m/z 158.16 (C₆H₁₀N₂O₃) .

- Elemental analysis : Verify empirical formula (C: 45.57%, H: 6.37%, N: 17.72%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Hazard mitigation : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves and lab coats to prevent skin contact .

- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Eye exposure requires flushing with water for 15+ minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology :

- Comparative analysis : Cross-reference NMR and IR data across multiple synthesis batches. Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-induced shifts .

- Computational validation : Employ DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental results .

- Case study : Discrepancies in carbonyl stretching frequencies (IR) may arise from tautomeric equilibria; variable-temperature NMR can detect dynamic interconversions .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14, 30 days) for HPLC analysis .

- Degradation kinetics : Apply Arrhenius equations to predict shelf life. Identify degradation products via LC-MS/MS .

Q. How can researchers leverage this compound as a precursor for double-pharmacophore ligands in drug discovery?

- Methodology :

- Structure-activity relationship (SAR) : Functionalize the acetic acid moiety with bioactive groups (e.g., indole or pyridine) via amide coupling. Screen derivatives for receptor binding using SPR or fluorescence polarization assays .

- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate with crystallography or cryo-EM .

Q. Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound in cellular assays?

- Methodology :

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for error propagation .

- Outlier detection : Apply Grubbs’ test to exclude aberrant data points. Report confidence intervals (95% CI) for reproducibility .

Q. How can researchers validate the purity of this compound batches when commercial standards are unavailable?

- Methodology :

- Orthogonal techniques : Combine HPLC-DAD (UV purity >98%) with quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) .

- Spiking experiments : Add known impurities (e.g., unreacted piperidinone) to assess detection limits .

属性

IUPAC Name |

2-oxo-2-piperidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6(7(10)11)8-4-2-1-3-5-8/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUUGECHSXIHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428323 | |

| Record name | oxo(piperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4706-33-6 | |

| Record name | oxo(piperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。